N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 5-methylindole.
Formation of Intermediate: The indole is reacted with an appropriate alkylating agent to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(5-methyl-1H-indol-1-yl)propanoic acid to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-3-(1H-indol-1-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-3-(5-bromo-1H-indol-1-yl)propanamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is unique due to the presence of both indole and 5-methylindole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O/c1-16-6-7-21-17(14-16)9-12-25(21)13-10-22(26)23-11-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,12,14-15,24H,8,10-11,13H2,1H3,(H,23,26) |
InChI Key |
QTBIJJZDMLBAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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